REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:27])[N:14]([CH2:19][O:20][C:21](=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23])[CH:15]=[N:16]2)=[CH:11][C:10]=1[O:28][CH3:29])C1C=CC=CC=1>[Pd].C(OCC)(=O)C.CN(C=O)C.CO.C(O)(=O)C>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:27])[N:14]([CH2:19][O:20][C:21](=[O:26])[C:22]([CH3:23])([CH3:24])[CH3:25])[CH:15]=[N:16]2)=[CH:11][C:10]=1[O:28][CH3:29]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O)OC
|
Name
|
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen at atmospheric pressure for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |